N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine
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Overview
Description
N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is a synthetic organic compound that belongs to the class of benzylamines and chromenes. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a chromene ring substituted with a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine typically involves the condensation of benzylamine with a suitable chromene derivative. One common method involves the reaction of benzylamine with 2-trifluoromethyl-4H-chromene-4-one under acidic or basic conditions to form the desired imine product. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-yl]amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-[2-trifluoromethyl-quinazoline-4-ylidene]amine: Similar structure but with a quinazoline ring instead of a chromene ring.
N-Benzyl-N-[2-trifluoromethyl-4H-pyran-4-ylidene]amine: Similar structure but with a pyran ring instead of a chromene ring.
Uniqueness
N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is unique due to its chromene ring, which imparts specific electronic and steric properties. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H12F3NO |
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Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-benzyl-2-(trifluoromethyl)chromen-4-imine |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)16-10-14(13-8-4-5-9-15(13)22-16)21-11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
WLINXJHDYMXACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C=C(OC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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